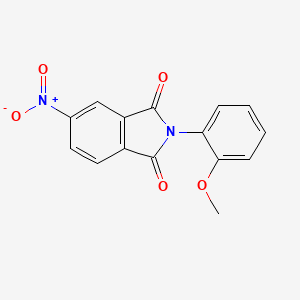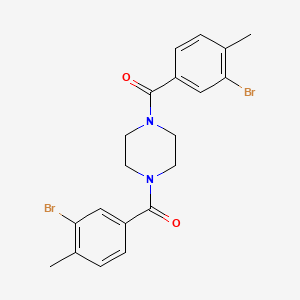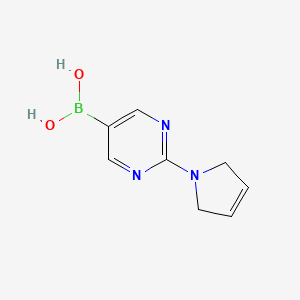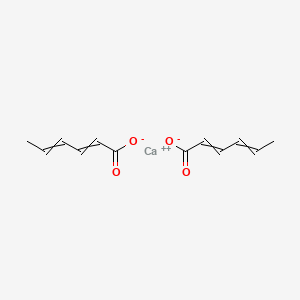![molecular formula C28H17F3N2O3 B12452373 2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B12452373.png)
2-(biphenyl-2-yl)-1,3-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ISOINDOLE-5-CARBOXAMIDE is a complex organic compound that features a biphenyl group, a trifluoromethyl group, and an isoindole carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of metal-free oxidative trifluoromethylation of indoles with CF3SO2Na . This method is advantageous due to its environmental friendliness and cost-effectiveness.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halides. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted isoindole compounds.
Scientific Research Applications
2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ISOINDOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s bioactive properties make it useful in biological research, including studies on enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The trifluoromethyl group enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole derivatives share structural similarities and biological activities.
Trifluoromethyl Compounds: Compounds containing trifluoromethyl groups, such as 3,5-bis(trifluoromethyl)phenyl isocyanate, exhibit similar chemical properties and reactivity
Uniqueness
2-{[1,1’-BIPHENYL]-2-YL}-1,3-DIOXO-N-[3-(TRIFLUOROMETHYL)PHENYL]ISOINDOLE-5-CARBOXAMIDE is unique due to its combination of a biphenyl group, an isoindole structure, and a trifluoromethyl group. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H17F3N2O3 |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
1,3-dioxo-2-(2-phenylphenyl)-N-[3-(trifluoromethyl)phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C28H17F3N2O3/c29-28(30,31)19-9-6-10-20(16-19)32-25(34)18-13-14-22-23(15-18)27(36)33(26(22)35)24-12-5-4-11-21(24)17-7-2-1-3-8-17/h1-16H,(H,32,34) |
InChI Key |
IPBQLNHFSXTNME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1E)-2-{5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-2-phenylpyrazol-3-yl}ethenyl]-2-methoxyphenol](/img/structure/B12452308.png)
![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(3-methylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12452310.png)

![4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid](/img/structure/B12452320.png)


![N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline](/img/structure/B12452330.png)
![(2R,3R,4S,5R)-2-(4,6-Bis(trifluoromethyl)-1H-pyrazolo-[3,4-d]-pyrimidin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12452344.png)
![Tert-butyl 3-fluoro-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethylidene]piperidine-1-carboxylate](/img/structure/B12452348.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylbutyl)ethanediamide](/img/structure/B12452374.png)
